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molecular formula C14H26N2 B1586755 1-Decyl-2-methylimidazole CAS No. 42032-30-4

1-Decyl-2-methylimidazole

Cat. No. B1586755
M. Wt: 222.37 g/mol
InChI Key: BKFRZOZNMWIFLH-UHFFFAOYSA-N
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Patent
US05620595

Procedure details

A mixture of 2-methylimidazole (12.3 g; 0.15 mol), 1-bromodecane (33.15 g; 0.15 mol), sodium hydroxide solution (69.5 ml. of 11.5M solution; 0.8 mol) and tetra-n-butylammonium bromide (1.95 g; 0.006 mol) in toluene (300 ml) was stirred rapidly for 3 hours at 65° C. After cooling to between 20° and 25° C., the toluene layer was separated and extracted with 5M HCl solution (150 ml). The extract neutralised with sodium bicarbonate and extracted many times into hexane. The hexane solution was dried over magnesium sulphate and evaporated to dryness to give an oil (25 g; 75% theory).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
33.15 g
Type
reactant
Reaction Step One
Quantity
69.5 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:8]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
33.15 g
Type
reactant
Smiles
BrCCCCCCCCCC
Name
Quantity
69.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.95 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred rapidly for 3 hours at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to between 20° and 25° C.
CUSTOM
Type
CUSTOM
Details
the toluene layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 5M HCl solution (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The extract neutralised with sodium bicarbonate and extracted many times into hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane solution was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil (25 g; 75% theory)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCCCC)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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